REACTION_CXSMILES
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[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].[C:9]1(=[O:14])O[CH2:12][CH2:11][CH2:10]1>>[N:1]1([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][N:8]2[CH2:12][CH2:11][CH2:10][C:9]2=[O:14])[CH2:12][CH2:11][CH2:10][C:9]1=[O:14]
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Name
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Quantity
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11.62 g
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Type
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reactant
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Smiles
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NCCCCCCN
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Name
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|
Quantity
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21.66 g
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Type
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reactant
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Smiles
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C1(CCCO1)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated to 150°-165° for 22 hours
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Duration
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22 h
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Type
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DISTILLATION
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Details
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Excess γ-butyrolactone was then distilled off at reduced pressure (80°/2 mm)
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Type
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ADDITION
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Details
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The light brown residue was poured into a crystallization dish where it
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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the tan powder was washed with chloroform
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Name
|
|
Type
|
|
Smiles
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N1(C(CCC1)=O)CCCCCCN1C(CCC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |